molecular formula C14H12ClNO3 B2732783 Methyl 1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 400084-65-3

Methyl 1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B2732783
CAS No.: 400084-65-3
M. Wt: 277.7
InChI Key: FJFINBRHGKNSTN-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a pyridine derivative characterized by a 3-chlorobenzyl substituent at the 1-position of the pyridine ring and a methyl ester group at the 3-position. The compound’s structure combines a dihydropyridone core with a chlorinated benzyl moiety, which influences its electronic and steric properties.

Properties

IUPAC Name

methyl 1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-19-14(18)11-5-6-13(17)16(9-11)8-10-3-2-4-12(15)7-10/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFINBRHGKNSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₉ClN₂O₄ and features a pyridine ring substituted with a chlorobenzyl group. Its structure is crucial for its biological activity, influencing interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₂H₉ClN₂O₄
Molecular Weight272.66 g/mol
Melting Point134-136 °C
CAS Number339029-80-0

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyridinecarboxylates possess significant antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, demonstrating promising results against various cancer lines .
  • Antibacterial Properties : The compound has been tested against several bacterial strains, showing effectiveness in inhibiting growth, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents .
  • Anti-HIV Activity : Preliminary studies indicate that this compound may have activity against HIV, contributing to the search for new antiviral therapies .
  • Vasorelaxant Effects : Some derivatives have been reported to exhibit vasorelaxant properties, making them candidates for cardiovascular applications .

The biological activity of this compound is thought to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : It could modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have explored the efficacy of this compound:

  • Antitumor Study : A study conducted on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
  • Antibacterial Assay : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Methyl 1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural/Functional Differences
This compound 3-Chlorobenzyl C₁₄H₁₂ClNO₃ ~285.7 Single chloro substituent at benzyl meta-position.
Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate 2,6-Dichlorobenzyl C₁₄H₁₁Cl₂NO₃ 312.15 Two chloro groups at benzyl ortho-positions; increased steric bulk.
Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate 4-Trifluoromethylbenzyl + 5-chloro C₁₅H₁₁ClF₃NO₃ 345.71 Trifluoromethyl group (strong electron-withdrawing) at benzyl para-position; additional chloro on pyridine.
Methyl 1-(4-chloro-2,6-dimethylphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate 4-Chloro-2,6-dimethylphenyl C₁₆H₁₅ClNO₃ ~304.8 Chloro and dual methyl groups on benzyl; enhanced lipophilicity.
Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Ethyl ester + 1-methyl C₉H₁₁NO₃ 181.19 Ethyl ester (vs. methyl) and methyl substituent on pyridine.

Key Findings:

The trifluoromethyl group in the 4-(trifluoromethyl)benzyl analog increases lipophilicity (logP) and metabolic stability, a common strategy in drug design .

The 4-chloro-2,6-dimethylphenyl substituent combines steric bulk (methyl groups) with a chloro substituent, which may enhance target selectivity .

Ester Group Variations :

  • Ethyl esters (e.g., Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) may exhibit slower hydrolysis rates compared to methyl esters, affecting bioavailability .

Research Tools and Methodologies

  • Crystallographic Analysis : Programs like SHELXL and Mercury () are critical for determining the 3D structures of these compounds, aiding in the interpretation of steric and electronic effects .
  • Database Utilization : Tools like ChemSpider and MDL numbers () provide access to physicochemical data and synthetic routes, supporting SAR studies.

Q & A

Q. Methodological Resolution :

  • Standardize protocols using CLSI M07-A10 for MIC determination.
  • Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., HepG2 cells) to confirm selectivity .

Advanced: What strategies improve metabolic stability of this compound in preclinical studies?

Answer:

  • Ester Hydrolysis Mitigation : Replace methyl ester with tert-butyl or pivaloyloxymethyl (POM) prodrugs, reducing first-pass metabolism .
  • Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) extends half-life in rodent models .

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